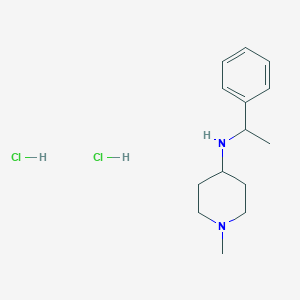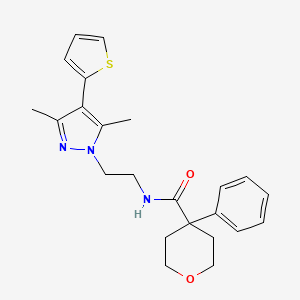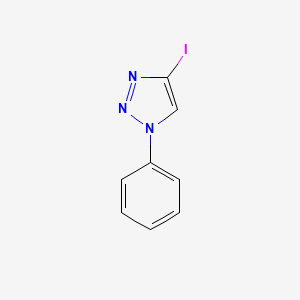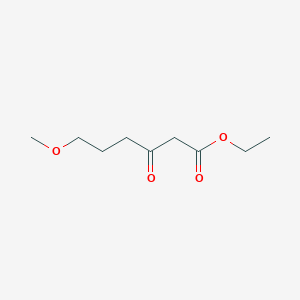
1-Methyl-N-(1-phenylethyl)piperidin-4-amine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Methyl-N-(1-phenylethyl)piperidin-4-amine;dihydrochloride” is a chemical compound with the CAS Number: 2418645-27-7 . It has a molecular weight of 291.26 . The IUPAC name for this compound is 1-methyl-N-(1-phenylethyl)piperidin-4-amine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H22N2.2ClH/c1-12(13-6-4-3-5-7-13)15-14-8-10-16(2)11-9-14;;/h3-7,12,14-15H,8-11H2,1-2H3;2*1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a density of 1.0±0.1 g/cm³ . The boiling point is 324.8±35.0 °C at 760 mmHg . The compound has a molar refractivity of 69.3±0.4 cm³ .Applications De Recherche Scientifique
Analysis of Biogenic Amines in Foods
Research on biogenic amines (BAs) in foods highlights the importance of analyzing these compounds due to their potential toxicity and role as indicators of food freshness or spoilage. Methods such as HPLC are utilized for quantitative determination of BAs, indicating the relevance of analytical chemistry techniques in ensuring food safety and quality (Önal, 2007).
Food-borne Amines as Potential Precursors of Carcinogens
The study of food-borne amines and amides emphasizes their role as precursors to carcinogenic N-nitroso compounds, suggesting the importance of understanding the chemical transformations of amines in biological systems for cancer research (Lin, 1986).
Synthesis and Applications of 1,4-Dihydropyridines
Research on 1,4-dihydropyridines, which share structural motifs with many nitrogen-containing compounds, illustrates the significance of synthetic organic chemistry in drug development and highlights the potential of such compounds in biological applications (Sohal, 2021).
Biogenic Amines Catabolism in Pseudomonas Species
Investigations into the catabolism of biogenic amines by Pseudomonas species underline the potential biotechnological applications of bacteria in degrading toxic amines, showcasing the intersection of microbiology and environmental science (Luengo & Olivera, 2020).
Antifungal Compounds from Piper Species
The identification of antifungal compounds from Piper species, including those with amide structures, points to the exploration of natural products for pharmaceutical or agricultural fungicide development, highlighting the importance of phytochemistry in drug discovery (Xu & Li, 2011).
Heterocyclic Aromatic Amines in Pharmaceuticals
An analysis of nitrogen heterocycles among U.S. FDA approved pharmaceuticals demonstrates the prominence of such structures in medicinal chemistry, underscoring the relevance of exploring diverse nitrogen-containing compounds for therapeutic applications (Vitaku, Smith, & Njardarson, 2014).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound causes skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
1-methyl-N-(1-phenylethyl)piperidin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.2ClH/c1-12(13-6-4-3-5-7-13)15-14-8-10-16(2)11-9-14;;/h3-7,12,14-15H,8-11H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRFWODSBISGBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2CCN(CC2)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-N-(1-phenylethyl)piperidin-4-amine;dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-fluorobenzyl)-2-((2-fluorobenzyl)thio)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2952686.png)
![N-(2,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2952687.png)
![1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea](/img/structure/B2952688.png)
![N-benzyl-4-{4-cyano-5-[(2-phenylethyl)amino]-1,3-oxazol-2-yl}-N-methylbenzenesulfonamide](/img/structure/B2952690.png)
![(Z)-8-(furan-2-ylmethyl)-2-((5-methylfuran-2-yl)methylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2952692.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2952695.png)

![2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine](/img/structure/B2952697.png)

![N-(2,4-dimethylphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2952702.png)

![3-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2952705.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2952706.png)
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2952707.png)